molecular formula C8H17NO B2752841 2-(Cyclopentylamino)propan-1-ol CAS No. 1022658-90-7

2-(Cyclopentylamino)propan-1-ol

Cat. No. B2752841
CAS RN: 1022658-90-7
M. Wt: 143.23
InChI Key: CHJDDDIKQFVCKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(Cyclopentylamino)propan-1-ol” is a chemical compound with the molecular formula C8H17NO . It has a molecular weight of 143.23 . This compound is not intended for human or veterinary use and is used for research purposes.


Molecular Structure Analysis

The InChI code for “2-(Cyclopentylamino)propan-1-ol” is 1S/C8H17NO/c1-7(6-10)9-8-4-2-3-5-8/h7-10H,2-6H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“2-(Cyclopentylamino)propan-1-ol” is a powder at room temperature . It has a molecular weight of 143.23 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I retrieved.

Scientific Research Applications

Chemical Synthesis

In chemical synthesis, 2-(Cyclopentylamino)propan-1-ol serves as a versatile intermediate. It can be utilized in the synthesis of complex organic compounds due to its amine group, which can act as a nucleophile or be modified into other functional groups. For example, it can be used to create novel N-substituted indole derivatives with potential antimicrobial activities .

Pharmacology

Pharmacologically, this compound could be explored for its potential as a precursor in the synthesis of small molecule drugs. Its structure could be incorporated into new compounds with biological activity, and its effects on various biological pathways could be a subject of pharmacokinetic and pharmacodynamic studies .

Materials Science

In materials science, 2-(Cyclopentylamino)propan-1-ol may contribute to the development of new polymeric materials. Its ability to form bonds with various monomers could lead to polymers with unique properties, potentially useful in creating new types of plastics or resins .

Analytical Chemistry

Analytical chemists might employ 2-(Cyclopentylamino)propan-1-ol as a standard or reagent in chromatographic methods. Its unique chemical signature allows it to be used as a marker or tracer in complex mixtures, aiding in the identification and quantification of substances .

Environmental Science

In environmental science, this compound’s role could be investigated in the context of green chemistry. For instance, it might be used in the development of eco-friendly solvents or processes that aim to reduce the use of hazardous substances and minimize environmental impact .

Biochemistry

Biochemically, 2-(Cyclopentylamino)propan-1-ol could be used as a building block in the design of enzyme inhibitors or as a moiety in the modification of biomolecules, which can help in understanding enzyme mechanisms or in the development of diagnostic tools .

Industrial Processes

In industrial processes, this compound could be involved in the production of fine chemicals or as a catalyst in specific reactions. Its properties might optimize certain industrial chemical processes, making them more efficient or cost-effective .

Medicine

Medically, 2-(Cyclopentylamino)propan-1-ol could be investigated for its antiseptic properties. It might serve as a compound in the formulation of disinfectants or antiseptic agents, particularly if it exhibits bactericidal or fungicidal activities .

Safety and Hazards

This compound is labeled with the signal word “Danger” and has hazard statements H302, H315, H318, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

2-(cyclopentylamino)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-7(6-10)9-8-4-2-3-5-8/h7-10H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHJDDDIKQFVCKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NC1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclopentylamino)propan-1-ol

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